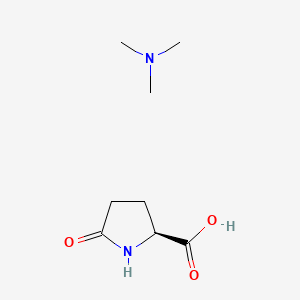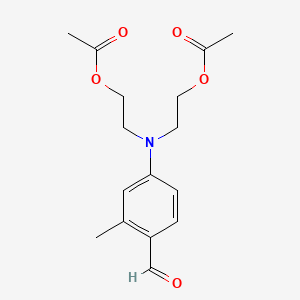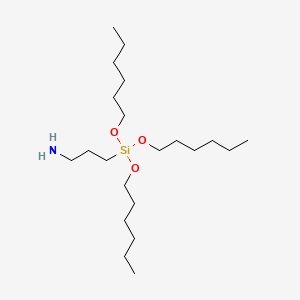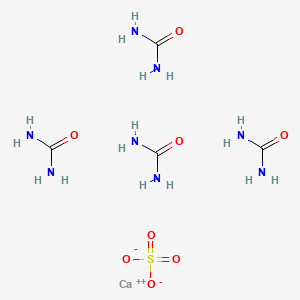![molecular formula C26H32N2O4 B12674548 1,1'-[m-Phenylenebis(methyleneimino)]bis[3-phenoxypropan-2-ol] CAS No. 85187-40-2](/img/structure/B12674548.png)
1,1'-[m-Phenylenebis(methyleneimino)]bis[3-phenoxypropan-2-ol]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[m-Phenylenebis(methyleneimino)]bis[3-phenoxypropan-2-ol] is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[m-Phenylenebis(methyleneimino)]bis[3-phenoxypropan-2-ol] typically involves multi-step organic reactions. One common method includes the reaction of m-phenylenediamine with formaldehyde to form the intermediate bis(methyleneimino) compound. This intermediate is then reacted with 3-phenoxypropan-2-ol under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-[m-Phenylenebis(methyleneimino)]bis[3-phenoxypropan-2-ol] can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinone derivatives.
Reduction: The methyleneimino linkages can be reduced to form secondary amines.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
1,1’-[m-Phenylenebis(methyleneimino)]bis[3-phenoxypropan-2-ol] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,1’-[m-Phenylenebis(methyleneimino)]bis[3-phenoxypropan-2-ol] involves its interaction with specific molecular targets and pathways. The phenoxy groups may interact with enzymes or receptors, modulating their activity. The methyleneimino linkages can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
- 1,1’-[o-Phenylenebis(methyleneimino)]bis[3-phenoxypropan-2-ol]
- 1,1’-[p-Phenylenebis(methyleneimino)]bis[3-phenoxypropan-2-ol]
- 1,1’-[m-Phenylenebis(methyleneimino)]bis[2-phenoxyethanol]
Comparison: 1,1’-[m-Phenylenebis(methyleneimino)]bis[3-phenoxypropan-2-ol] is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. Compared to its ortho- and para- isomers, the meta- configuration may result in different steric and electronic effects, influencing its chemical behavior and applications. Additionally, the presence of the 3-phenoxypropan-2-ol moiety provides unique functional groups that can participate in various chemical reactions, distinguishing it from similar compounds with different substituents.
Propiedades
Número CAS |
85187-40-2 |
|---|---|
Fórmula molecular |
C26H32N2O4 |
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
1-[[3-[[(2-hydroxy-3-phenoxypropyl)amino]methyl]phenyl]methylamino]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C26H32N2O4/c29-23(19-31-25-10-3-1-4-11-25)17-27-15-21-8-7-9-22(14-21)16-28-18-24(30)20-32-26-12-5-2-6-13-26/h1-14,23-24,27-30H,15-20H2 |
Clave InChI |
MNGXXCXCQQWXAW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC(CNCC2=CC(=CC=C2)CNCC(COC3=CC=CC=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


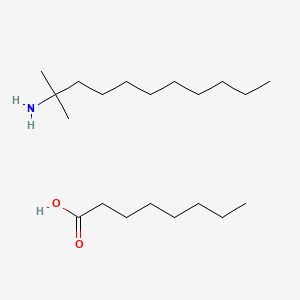
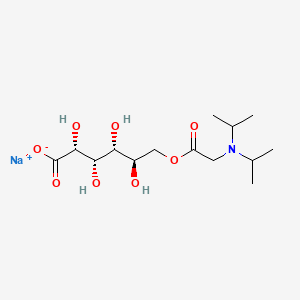
![9-(4-Cycloocten-1-YL)-9-phosphabicyclo[4.2.1]nonane](/img/structure/B12674483.png)

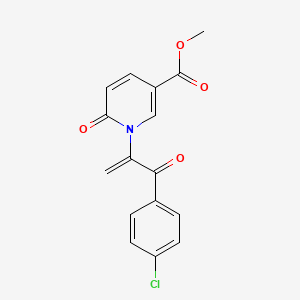
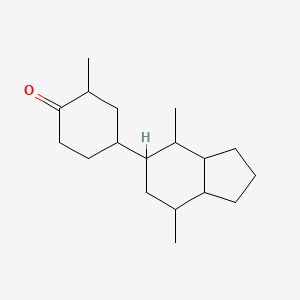
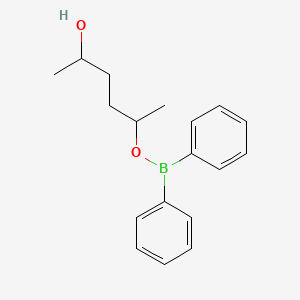
![[(6-Amino-1,3,5-triazine-2,4-diyl)dinitrilo]tetrakismethanol](/img/structure/B12674519.png)
